5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C25H29N5O2S and its molecular weight is 463.6. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a benzylpiperazinyl and triazolyl moiety have been reported to exhibit significant antimicrobial activity . They interact with key proteins in microbial organisms, such as the oxidoreductase enzyme .
Mode of Action
The compound likely interacts with its targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. The benzylpiperazinyl and triazolyl moieties may play crucial roles in these interactions. Docking studies with similar compounds have shown a good correlation between the estimated score by genetic algorithm and the experimental inhibitory potency of the derivatives .
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in microbial organisms, leading to their inhibition or death .
Pharmacokinetics
The presence of a piperazine moiety in similar compounds has been reported to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The result of the compound’s action is likely the inhibition of microbial growth, given its potential antimicrobial activity . This is achieved through its interaction with key proteins in microbial organisms, disrupting their normal function and leading to cell death .
Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(4-methoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2S/c1-3-21-26-25-30(27-21)24(31)23(33-25)22(19-9-11-20(32-2)12-10-19)29-15-13-28(14-16-29)17-18-7-5-4-6-8-18/h4-12,22,31H,3,13-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWWMMFBZHCPGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)CC5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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